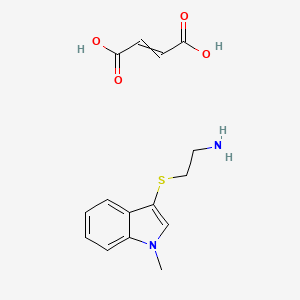
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine is a compound that combines the structural features of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine typically involves the reaction of but-2-enedioic acid with 2-(1-methylindol-3-yl)sulfanylethanamine under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, often under reflux conditions . The reaction may also require the use of solvents such as methanol or ethanol to dissolve the reactants and promote the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
But-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine include:
Butenedioic acid: A related compound with similar structural features.
2-(1-methylindol-3-yl)ethanamine: Another compound with a similar indole-based structure.
Uniqueness
This compound is unique due to its combination of but-2-enedioic acid and 2-(1-methylindol-3-yl)sulfanylethanamine moieties, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
61021-49-6 |
|---|---|
Formule moléculaire |
C15H18N2O4S |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
but-2-enedioic acid;2-(1-methylindol-3-yl)sulfanylethanamine |
InChI |
InChI=1S/C11H14N2S.C4H4O4/c1-13-8-11(14-7-6-12)9-4-2-3-5-10(9)13;5-3(6)1-2-4(7)8/h2-5,8H,6-7,12H2,1H3;1-2H,(H,5,6)(H,7,8) |
Clé InChI |
CBXYRDIMGFMFBQ-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=CC=CC=C21)SCCN.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


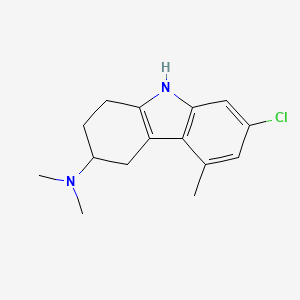
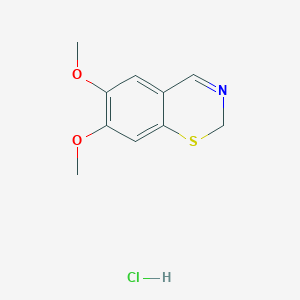

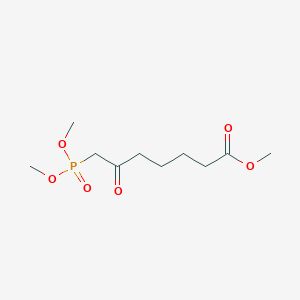

![Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-](/img/structure/B14604255.png)
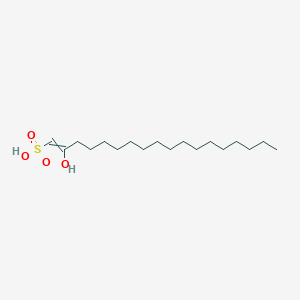
![(2S)-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid](/img/structure/B14604289.png)
![2-[(N-Ethyl-N-phenyl-beta-alanyl)amino]ethyl acetate](/img/structure/B14604300.png)
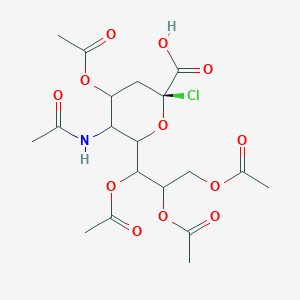
![1-(4-{Hydroxy[3-(trifluoromethyl)phenyl]methyl}phenyl)ethan-1-one](/img/structure/B14604310.png)


![Diethyl 4,4'-[methylenebis(oxy)]dibenzoate](/img/structure/B14604319.png)
